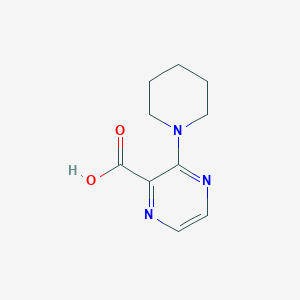

3-(Piperidin-1-yl)pyrazine-2-carboxylic acid

Description

3-(Piperidin-1-yl)pyrazine-2-carboxylic acid (CAS: 342425-61-0) is a heterocyclic compound featuring a pyrazine core substituted with a piperidine group at position 3 and a carboxylic acid moiety at position 2. Its molecular formula is C₁₀H₁₃N₃O₂, with a molecular weight of 207.23 g/mol (Fig. 1). This compound is primarily utilized as a pharmaceutical intermediate, likely in the synthesis of bioactive molecules targeting neurological or oncological pathways due to the piperidine moiety’s prevalence in drug design .

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-1-ylpyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-10(15)8-9(12-5-4-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXJSFRBBSEDHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CN=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-yl)pyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization and deprotection steps . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-yl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The piperidine and pyrazine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazine and piperidine derivatives .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of 3-(Piperidin-1-yl)pyrazine-2-carboxylic acid. It has shown effectiveness against various viral strains, including those resistant to standard treatments. Structure-activity relationship studies indicate that modifications on the pyrazinyl and piperidinyl moieties can enhance its antiviral efficacy. This compound's ability to inhibit viral replication positions it as a candidate for further development in antiviral therapies.

Inhibition of p38 MAP Kinase

The compound has demonstrated significant inhibitory effects on the p38 MAP kinase pathway, which plays a crucial role in inflammatory responses and cell signaling. In vitro assays revealed that it inhibited IL-1β secretion in human monocyte-derived macrophages, with an IC50 value around 16 μM. This suggests potential applications in treating inflammatory diseases.

Dual Receptor Ligands

Research has explored the potential of this compound as a dual ligand for histamine H3 and sigma-1 receptors, which are implicated in nociceptive and neuropathic pain management. Compounds based on this structure have shown promising analgesic activity, indicating their potential use in pain relief therapies .

Material Science Applications

The unique structural features of this compound make it suitable for applications in material science:

Polymer Development

This compound can serve as a building block for synthesizing new materials with specific properties, such as polymers and coatings. Its ability to interact with various chemical agents allows for the development of materials tailored for specific industrial applications.

Coating Technologies

The incorporation of this compound into coating formulations can enhance the durability and functionality of surfaces, making them more resistant to environmental factors. Research into its application in coatings is ongoing, aiming to optimize performance characteristics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Inhibition of p38 MAP Kinase | Evaluated the compound's effect on inflammatory pathways | Significant inhibition of IL-1β secretion; IC50 ~16 μM |

| Antiviral Activity | Assessed efficacy against viral strains | Effective against resistant strains; structure modifications enhance activity |

| Dual Receptor Ligands | Investigated analgesic properties | Showed broad spectrum analgesic activity; potential for pain management |

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the pyrazine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate various signaling pathways and biological processes .

Comparison with Similar Compounds

Table 1: Key Pyrazine-2-Carboxylic Acid Derivatives and Their Properties

Structure-Activity Relationships (SAR)

- Piperidine Substitution : The piperidine group in this compound may enhance lipophilicity and blood-brain barrier penetration compared to unsubstituted analogs.

- Urea/Amide Moieties : Compounds like 6c and 6h derive selectivity from cyclopentylamide and bromophenyl groups, reducing off-target cytotoxicity .

- Halogenation : Chlorination (e.g., 5-Cl) in pyrazinecarboxamides boosts antimycobacterial activity by improving target binding .

Biological Activity

3-(Piperidin-1-yl)pyrazine-2-carboxylic acid is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to synthesize existing knowledge on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C10H12N2O2

- Molecular Weight : 192.22 g/mol

This compound exhibits several mechanisms of action, primarily through its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in cellular processes, which can lead to its antimicrobial and anticancer effects.

- Receptor Binding : It interacts with various receptors, influencing signaling pathways that are crucial for cell survival and proliferation.

Antimicrobial Activity

Research has indicated that this compound possesses notable antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibition of growth, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15 | Induces apoptosis |

| A549 (Lung) | 20 | Inhibits proliferation |

Anti-inflammatory Activity

Preliminary studies suggest that the compound may also possess anti-inflammatory properties, potentially through the modulation of cytokine production and inhibition of inflammatory pathways.

Study on Anticancer Effects

A recent study evaluated the effects of this compound on breast cancer cells. The findings indicated that the compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner. The study utilized flow cytometry to assess cell cycle distribution and apoptosis markers.

Synergistic Effects with Other Drugs

Another investigation explored the synergistic effects of combining this compound with standard chemotherapeutic agents like doxorubicin. Results indicated enhanced cytotoxicity in cancer cells when used in combination, suggesting potential for improved therapeutic strategies.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent:

- Absorption : The compound shows good oral bioavailability.

- Distribution : It is distributed widely in tissues, with a preference for tumor sites.

- Metabolism : Primarily metabolized by liver enzymes.

- Excretion : Excreted mainly through urine.

Q & A

Q. What analytical approaches validate the compound’s stability under storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.